molecular formula C17H18N2O3S B379666 1-乙基-6-(吡咯烷-1-基磺酰基)苯并[cd]吲哚-2(1H)-酮 CAS No. 304685-40-3

1-乙基-6-(吡咯烷-1-基磺酰基)苯并[cd]吲哚-2(1H)-酮

货号: B379666
CAS 编号: 304685-40-3
分子量: 330.4g/mol
InChI 键: HTONIJRZZRKKQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BRD4-IN-4 是一种有效的溴结构域蛋白 4 (BRD4) 抑制剂,BRD4 是溴结构域和额外末端 (BET) 蛋白家族的成员。BRD4 通过识别组蛋白和其他蛋白质上的乙酰化赖氨酸残基在调节基因表达中起着至关重要的作用。 由于其潜在的治疗应用,特别是通过破坏 BRD4 与乙酰化组蛋白之间的相互作用,从而抑制癌基因的转录,该化合物在癌症治疗方面引起了广泛关注 .

科学研究应用

BRD4-IN-4 具有广泛的科学研究应用,包括:

    化学: 用作工具化合物来研究 BRD4 在基因调控和表观遗传学中的作用。

    生物学: 研究其对细胞过程的影响,如细胞周期调控、凋亡和分化。

    医学: 探索其作为治疗癌症的潜在治疗剂,特别是那些受 BRD4 依赖性癌基因驱动的癌症。它在白血病、乳腺癌和前列腺癌的临床前模型中显示出疗效。

    工业: 用于药物发现和开发计划,以识别新的治疗靶点并优化先导化合物 .

未来方向

The future directions in the research and application of “1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one” and similar compounds could involve the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This could potentially lead to the discovery of new drugs with improved efficacy and safety profiles.

作用机制

BRD4-IN-4 通过与 BRD4 的溴结构域结合发挥其作用,从而阻止 BRD4 与组蛋白上的乙酰化赖氨酸残基之间的相互作用。这种抑制会破坏超级增强子处的转录复合物的形成,导致癌基因表达的下调。 该化合物还影响 BRD4 的非转录功能,如 DNA 损伤修复和端粒维持,从而有助于其抗癌活性 .

准备方法

合成路线和反应条件: BRD4-IN-4 的合成涉及多个步骤,从关键中间体的制备开始反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 .

工业生产方法: BRD4-IN-4 的工业生产需要优化合成路线,以有效地扩大生产规模。这涉及使用大型反应器、连续流动系统和严格的质量控制措施,以确保一致性和可重复性。 该过程可能还涉及结晶和色谱等纯化技术,以获得高纯度的最终产品 .

化学反应分析

反应类型: BRD4-IN-4 经历了各种化学反应,包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物包括具有修饰官能团的各种 BRD4-IN-4 衍生物,可以进一步评估其生物活性 .

相似化合物的比较

BRD4-IN-4 与其他 BRD4 抑制剂(如 JQ1 和 I-BET762)进行比较。虽然所有这些化合物都针对 BRD4 的溴结构域,但 BRD4-IN-4 在其化学结构和结合亲和力方面是独特的。与其他抑制剂相比,它在抑制 BRD4 方面显示出更高的效力和选择性。类似的化合物包括:

BRD4-IN-4 由于其独特的化学支架和增强的抑制活性而脱颖而出,使其成为癌症治疗进一步开发的有希望的候选者 .

属性

IUPAC Name

1-ethyl-6-pyrrolidin-1-ylsulfonylbenzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-19-14-8-9-15(23(21,22)18-10-3-4-11-18)12-6-5-7-13(16(12)14)17(19)20/h5-9H,2-4,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTONIJRZZRKKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is BRD4 and why is it a relevant drug target?

A: BRD4 (Bromodomain-containing protein 4) is a protein that plays a crucial role in gene regulation by binding to acetylated lysine residues on histones. [, ] This binding allows BRD4 to recruit other proteins involved in transcription, ultimately influencing gene expression. BRD4 is implicated in various diseases, including cancer [, , , ], making it an attractive target for drug development.

Q2: What are some of the approaches being explored for BRD4 inhibition?

A2: Researchers are investigating various approaches for BRD4 inhibition, including:

  • Small Molecule Inhibitors: These molecules directly bind to BRD4, preventing its interaction with acetylated histones. [, , ] One example is XMD8-92, which shows promise in preclinical models of diabetic retinopathy. []
  • PROTACs (Proteolysis Targeting Chimeras): These bifunctional molecules induce the degradation of BRD4 by hijacking the cellular ubiquitin-proteasome system. []

Q3: What are the potential benefits of targeting BRD4 in cancer treatment?

A3: Inhibiting BRD4 can have several anti-cancer effects:

  • Inhibition of Cancer Cell Growth: BRD4 inhibition can suppress the expression of genes essential for cancer cell proliferation and survival. [, ]
  • Induction of Apoptosis: Blocking BRD4 activity can trigger programmed cell death in cancer cells. []
  • Sensitization to Immune Therapy: BRD4 inhibition might enhance the efficacy of immunotherapy by modulating the tumor microenvironment. []

Q4: Have any BRD4 inhibitors been approved for clinical use?

A: While BRD4 inhibitors have shown promising results in preclinical studies and clinical trials are ongoing, no BRD4 inhibitors have been approved for clinical use yet. []

Q5: What are some of the challenges in developing BRD4 inhibitors?

A5: Some challenges in developing effective and safe BRD4 inhibitors include:

  • Resistance: Cancer cells can develop resistance mechanisms to evade the effects of BRD4 inhibitors, requiring the development of strategies to overcome resistance. []

Q6: What are DNA-encoded dynamic libraries (DEDLs) and how are they used in drug discovery?

A: DEDLs are a powerful tool for identifying novel drug candidates. These libraries consist of a vast number of small molecules, each attached to a unique DNA tag that encodes its structure. [] By screening DEDLs against a target protein like BRD4, researchers can identify molecules that bind to the target and then use the DNA tag to decipher the structure of the hit molecules. This approach allows for the rapid screening of millions of compounds, potentially leading to the discovery of new drug leads. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。